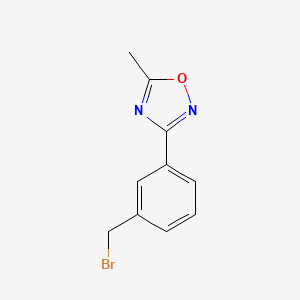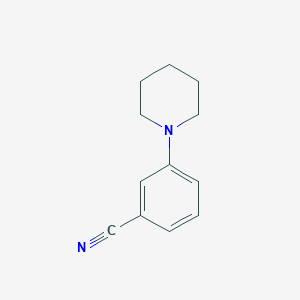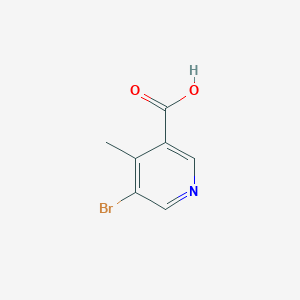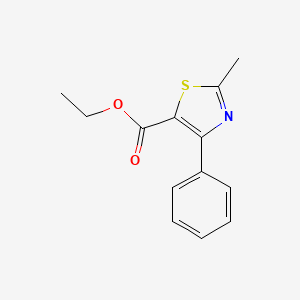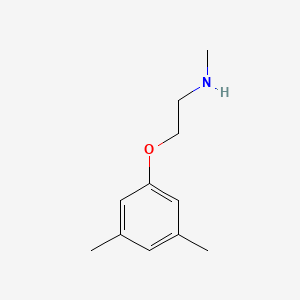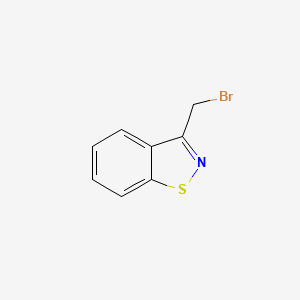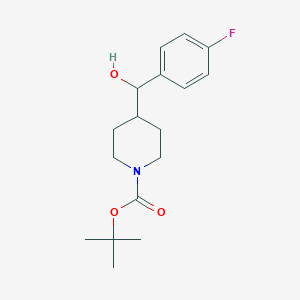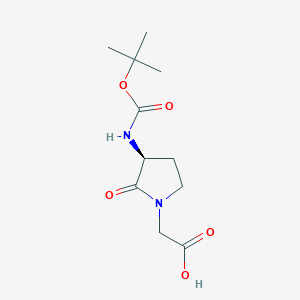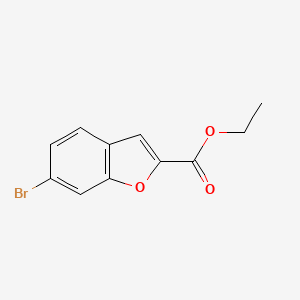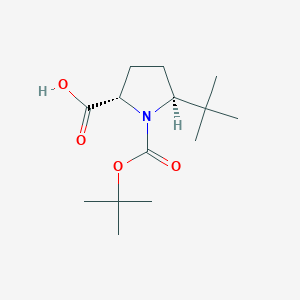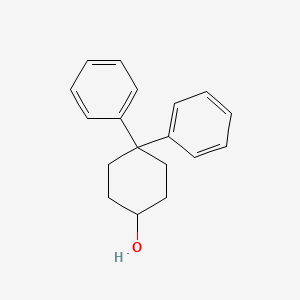
4,4-二苯基环己醇
描述
4,4-Diphenylcyclohexanol is an organic compound with the molecular formula C₁₈H₂₀O. It consists of a cyclohexane ring with two phenyl groups (benzene rings) attached to it . This compound is known for its unique structural properties and is used in various scientific research applications.
科学研究应用
4,4-Diphenylcyclohexanol has a wide range of applications in scientific research:
生化分析
Biochemical Properties
4,4-Diphenylcyclohexanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the hydroxyl group of 4,4-Diphenylcyclohexanol, which can form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. Additionally, 4,4-Diphenylcyclohexanol can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of 4,4-Diphenylcyclohexanol on cellular processes are diverse. In various cell types, including cancer cells and normal somatic cells, 4,4-Diphenylcyclohexanol has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4,4-Diphenylcyclohexanol can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 4,4-Diphenylcyclohexanol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, 4,4-Diphenylcyclohexanol can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Diphenylcyclohexanol can change over time. The stability and degradation of 4,4-Diphenylcyclohexanol are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Diphenylcyclohexanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 4,4-Diphenylcyclohexanol in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Diphenylcyclohexanol vary with different dosages in animal models. At low doses, 4,4-Diphenylcyclohexanol may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in animal models have shown that high doses of 4,4-Diphenylcyclohexanol can cause liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage level triggers significant physiological changes, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4,4-Diphenylcyclohexanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the hydroxyl group to form corresponding ketones or carboxylic acids. Enzymes such as cytochrome P450 oxidases play a crucial role in this process. Additionally, 4,4-Diphenylcyclohexanol can influence metabolic flux by altering the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4,4-Diphenylcyclohexanol within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, 4,4-Diphenylcyclohexanol can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. Transport proteins such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters facilitate the movement of 4,4-Diphenylcyclohexanol across cellular membranes. The localization and accumulation of 4,4-Diphenylcyclohexanol within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,4-Diphenylcyclohexanol is critical for its activity and function. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. The targeting of 4,4-Diphenylcyclohexanol to specific subcellular compartments is often mediated by targeting signals and post-translational modifications. These modifications can direct 4,4-Diphenylcyclohexanol to specific organelles, where it can exert its biochemical effects. The subcellular localization of 4,4-Diphenylcyclohexanol can also influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanol can be synthesized through the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one. The process involves dissolving the compound in an organic solvent such as tetrahydrofuran (THF) and hydrogenating it in the presence of a nickel catalyst with hydrogen. The reaction is carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods: The industrial production of 4,4-Diphenylcyclohexanol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 4,4-Diphenylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of cyclohexane derivatives .
作用机制
The mechanism of action of 4,4-Diphenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
4,4-Diphenylcyclohexanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
4,4-Diphenylcyclohexane: This compound lacks the hydroxyl group present in 4,4-Diphenylcyclohexanol.
Uniqueness: 4,4-Diphenylcyclohexanol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable in specific applications where the hydroxyl group plays a crucial role .
属性
IUPAC Name |
4,4-diphenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQLWRHPNEFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450168 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42420-85-9 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 4,4-Diphenylcyclohexanol?
A1: 4,4-Diphenylcyclohexanol serves as a crucial intermediate in the multi-step synthesis of MS-325. [] This compound can be synthesized from benzoin using readily available reagents through a practical five-step process. [] This makes it a valuable building block in organic synthesis, particularly for potential pharmaceutical applications.
Q2: Is there a method for preparing 4,4-Diphenylcyclohexanol suitable for large-scale production?
A2: Yes, a practical and scalable preparation method for 4,4-Diphenylcyclohexanol has been described. [] This process is suitable for manufacturing due to its reliance on readily available reagents and its potential for scale-up. [] This is particularly relevant for industries involved in the synthesis of pharmaceuticals or other complex organic molecules where 4,4-Diphenylcyclohexanol is a key intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


